2-(3-(Aminomethyl)phenyl)pyrimidine-4,6-diol
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Overview
Description
2-(3-(Aminomethyl)phenyl)pyrimidine-4,6-diol is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a pyrimidine ring with hydroxyl groups at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Aminomethyl)phenyl)pyrimidine-4,6-diol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(aminomethyl)benzaldehyde with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Aminomethyl)phenyl)pyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.
Scientific Research Applications
2-(3-(Aminomethyl)phenyl)pyrimidine-4,6-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(Aminomethyl)phenyl)pyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Similar in structure but lacks the aminomethyl group.
2-Amino-4,6-dichloropyrimidine: Contains chlorine atoms instead of hydroxyl groups.
3-Amino-2-phenyl-2H-pyrazolo(4,3-c)pyridine-4,6-diol: A related compound with a pyrazolo-pyridine structure.
Uniqueness
2-(3-(Aminomethyl)phenyl)pyrimidine-4,6-diol is unique due to the presence of both aminomethyl and hydroxyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H11N3O2 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-[3-(aminomethyl)phenyl]-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N3O2/c12-6-7-2-1-3-8(4-7)11-13-9(15)5-10(16)14-11/h1-5H,6,12H2,(H2,13,14,15,16) |
InChI Key |
OGQADGBJXHYSDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CC(=O)N2)O)CN |
Origin of Product |
United States |
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